![molecular formula C4H7N2NaO3 B092494 Sodium L-asparaginate CAS No. 16079-51-9](/img/structure/B92494.png)
Sodium L-asparaginate
Overview
Description
Sodium L-asparaginate is a sodium salt of L-asparagine, an amino acid that plays a crucial role in the biosynthesis of proteins. This compound is known for its applications in various fields, including biochemistry, medicine, and food industry. It is particularly valued for its ability to act as a precursor in the synthesis of other important compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium L-asparaginate can be synthesized through the neutralization of L-asparagine with sodium hydroxide. The reaction typically involves dissolving L-asparagine in water and then adding sodium hydroxide solution until the pH reaches a neutral level. The resulting solution is then evaporated to obtain this compound in solid form.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of biotechnological processes. Microbial fermentation is a common method, where specific strains of bacteria or fungi are used to produce L-asparagine, which is then converted to its sodium salt form through chemical reactions.
Chemical Reactions Analysis
Types of Reactions: Sodium L-asparaginate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze to form L-asparagine and sodium hydroxide.
Oxidation: It can be oxidized to form L-aspartic acid and ammonia.
Substitution: this compound can participate in substitution reactions where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Hydrolysis: Water and mild acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Various metal salts can be used to replace the sodium ion.
Major Products Formed:
Hydrolysis: L-asparagine and sodium hydroxide.
Oxidation: L-aspartic acid and ammonia.
Substitution: Corresponding metal asparaginates.
Scientific Research Applications
Nutritional Supplementation
Sodium L-asparaginate is often used as a dietary supplement, particularly for athletes and individuals engaged in high-intensity training. Research indicates that supplementation with this compound can enhance performance by:
- Improving endurance : Studies have shown that aspartate supplementation can facilitate the tricarboxylic acid (TCA) cycle, which is crucial for energy production during prolonged exercise. This can lead to improved endurance performance in repeated-sprint activities .
- Reducing fatigue : By participating in energy metabolism, this compound may help delay the onset of fatigue during strenuous physical activities, making it a popular choice among athletes .
Pharmaceutical Applications
This compound has several pharmaceutical applications due to its role in neurotransmission and potential therapeutic benefits:
- Neuroprotective effects : Research suggests that this compound may influence NMDA receptor activity, which is critical in synaptic plasticity and memory function. The modulation of NMDA receptors could have implications for treating neurodegenerative diseases .
- As a drug formulation component : this compound can be utilized in drug formulations to enhance solubility and stability, improving the bioavailability of certain therapeutic agents. Its ability to interact with sodium ions may also facilitate drug delivery systems .
Biotechnology and Material Science
In the field of biotechnology and material science, this compound has been explored for its potential in developing advanced materials:
- Metal-organic frameworks (MOFs) : this compound has been investigated as a linker in the synthesis of stable sodium-based MOFs. These frameworks have applications in gas storage, catalysis, and separation technologies due to their high surface area and tunable porosity .
- Biocompatible materials : The compound's properties make it suitable for developing biocompatible materials that can be used in tissue engineering and regenerative medicine. Its interaction with biological systems can enhance cell adhesion and proliferation when incorporated into scaffolds .
Case Study 1: Performance Enhancement in Athletes
A study conducted on athletes demonstrated significant improvements in repeated-sprint performance following this compound supplementation. The results indicated enhanced recovery rates and reduced perceived exertion during high-intensity workouts, suggesting its efficacy as a performance-enhancing supplement.
Case Study 2: Neuroprotective Effects
In a neuropharmacological study, this compound was shown to modulate NMDA receptor activity positively. This modulation was linked to improved cognitive function in animal models of neurodegeneration, indicating potential therapeutic applications for conditions like Alzheimer's disease.
Mechanism of Action
The mechanism of action of sodium L-asparaginate involves its conversion to L-asparagine, which is then utilized in protein synthesis. L-asparagine is essential for the growth and proliferation of cells, and its depletion can inhibit the growth of certain cancer cells. The compound acts on molecular targets such as asparagine synthetase and various transporters involved in amino acid metabolism.
Comparison with Similar Compounds
L-asparagine: The parent amino acid from which sodium L-asparaginate is derived.
L-aspartic acid: An oxidation product of this compound.
Sodium glutamate: Another sodium salt of an amino acid, commonly used as a flavor enhancer.
Uniqueness: this compound is unique due to its specific role in protein synthesis and its potential therapeutic applications in cancer treatment. Unlike sodium glutamate, which is primarily used in the food industry, this compound has significant applications in medicine and biochemistry.
Biological Activity
Sodium L-asparaginate is a salt form of the amino acid L-asparagine, which plays a crucial role in various biological processes. This article explores its biological activity, including its metabolic functions, effects on exercise performance, and implications in cancer biology.
This compound (C4H6N2NaO4) is a sodium salt of aspartic acid, characterized by the presence of an amine group and a carboxyl group. Its structure allows it to participate in various biochemical pathways, particularly in amino acid metabolism.
Metabolic Functions
Role in Amino Acid Metabolism:
this compound is involved in the synthesis and regulation of amino acids, particularly aspartate and asparagine. It plays a significant role in the tricarboxylic acid (TCA) cycle, facilitating energy production and metabolic balance. Research indicates that aspartate supplementation can enhance endurance performance by improving TCA cycle flux, which is critical for energy metabolism during high-intensity exercise .
Table 1: Effects of this compound Supplementation on Performance Metrics
Performance Metric | ASP Trial (Mean ± SD) | PLA Trial (Mean ± SD) | p-value |
---|---|---|---|
Plasma Aspartate Concentration (μM) - Set 1 | 45.3 ± 9.2 | 6.1 ± 0.8 | <0.05 |
Plasma Aspartate Concentration (μM) - Set 2 | 24.2 ± 4.5 | 6.6 ± 0.9 | <0.05 |
Peak Cadence (rpm) - Set 2 | 153 ± 3 | 152 ± 3 | <0.05 |
Peak Power Output (W) - Set 2 | 743 ± 32 | 734 ± 31 | 0.060 |
Biological Activity in Cancer Research
Recent studies have highlighted the significance of asparagine metabolism in cancer biology. The enzyme asparagine synthetase (ASNS) converts aspartate to asparagine, which is essential for cell proliferation and survival . Tumor cells often exhibit increased ASNS activity, allowing them to thrive under nutrient-deprived conditions.
Mechanism of Action:
The p53 tumor suppressor protein regulates ASNS expression, linking asparagine metabolism to cellular signaling pathways that control cell survival and proliferation. Inhibition of ASNS has been shown to impair tumor growth in various cancer models, suggesting that targeting asparagine metabolism could be a viable therapeutic strategy .
Case Studies
Study on Exercise Performance:
A double-blind study involving fourteen male participants examined the effects of this compound supplementation on repeated-sprint performance. Results indicated that participants who received this compound demonstrated significantly higher plasma aspartate levels during exercise, correlating with improved performance metrics such as peak cadence and power output .
Cancer Cell Proliferation:
In vitro studies have demonstrated that the depletion of asparagine through pharmacological inhibition of ASNS leads to reduced proliferation rates in ASNS-positive cancer cell lines, while ASNS-negative cells remain unaffected . This suggests a potential therapeutic approach for cancers reliant on asparagine for growth.
Properties
IUPAC Name |
sodium;(2S)-2,4-diamino-4-oxobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O3.Na/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H2,6,7)(H,8,9);/q;+1/p-1/t2-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCPSLRXMHNTBX-DKWTVANSSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])N)C(=O)N.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)[O-])N)C(=O)N.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N2NaO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16079-51-9 | |
Record name | Sodium L-asparaginate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016079519 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium L-asparaginate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.556 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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